Methyltriphenylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Phase-Transfer Catalyst

MTPC is a well-established phase-transfer catalyst, facilitating reactions between immiscible phases like water and organic solvents. This property allows researchers to conduct reactions that wouldn't be possible under normal conditions. For instance, MTPC has been used in the regio-controlled ring-opening polymerization of substituted epoxides, leading to the creation of specific polymer structures crucial in material science [].

Corrosion Inhibition

MTPC demonstrates promising potential in mitigating iron corrosion. Studies suggest it forms a protective film on the iron surface, hindering the interaction with corrosive agents. This characteristic makes MTPC a valuable candidate for developing anti-corrosion coatings in various industrial applications [].

Neoplasm Inhibition

Recent research explores the anti-tumor properties of MTPC. Studies indicate its ability to target and disrupt the function of mitochondria in cancer cells, potentially leading to cell death. While further investigation is needed, MTPC presents an intriguing avenue for exploring novel cancer treatment strategies [].

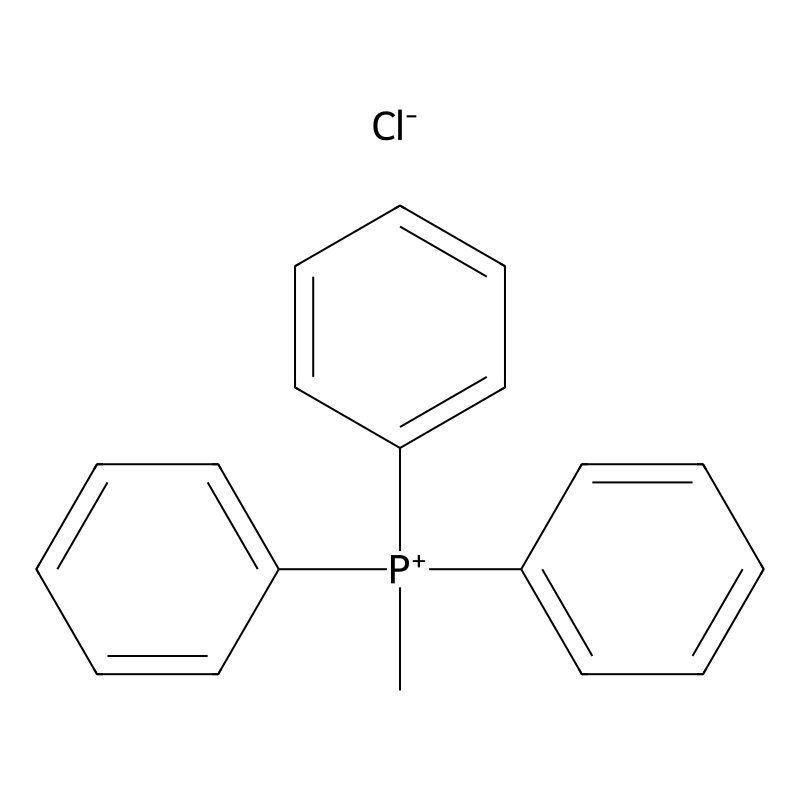

Methyltriphenylphosphonium chloride is a quaternary ammonium salt with the chemical formula . It consists of a methyl group and three phenyl groups attached to a phosphorus atom, making it a member of the phosphonium family. This compound is typically encountered as a white crystalline solid and is soluble in polar solvents like water and alcohols. Its structure enables it to act as a versatile reagent in organic synthesis, particularly in the formation of phosphonium ylides, which are essential intermediates in various

As a phase-transfer catalyst, MTPP-Cl shuttles organic anions between aqueous and organic phases. The positively charged phosphonium cation (P(C₆H₅)₃CH₃)⁺ interacts with the negatively charged organic anion (R⁻) in the organic phase, forming a lipophilic ion pair. This ion pair can then migrate into the aqueous phase due to the ionic interaction with the counterion (Cl⁻) remaining in the organic phase. Once in the aqueous phase, the organic anion can participate in the reaction with the desired substrate [].

- Wittig Reaction: This compound can be deprotonated to form methyltriphenylphosphonium ylide, which is a key intermediate in the Wittig reaction. This reaction allows for the synthesis of alkenes from aldehydes or ketones.

- Michaelis–Arbuzov Reaction: It can also undergo alkylation reactions, forming new phosphonium salts through interactions with alkyl halides, which can lead to the formation of phosphonates and other derivatives .

- Intramolecular C-Alkylation: In certain conditions, methyltriphenylphosphonium chloride can undergo intramolecular C-alkylation, resulting in the formation of exocyclic phosphonium salts .

Methyltriphenylphosphonium chloride has been studied for its biological properties, particularly its role in cellular processes. It has been noted for its potential to inhibit mitochondrial function due to its ability to accumulate within mitochondria, affecting cellular respiration and energy production. This property has made it useful in studies related to mitochondrial diseases and apoptosis . Moreover, it exhibits cytotoxic effects on various cancer cell lines, suggesting potential as an anticancer agent .

The synthesis of methyltriphenylphosphonium chloride can be achieved through several methods:

- Direct Alkylation: A common method involves the reaction of triphenylphosphine with methyl halides (such as methyl iodide or methyl bromide). The general reaction is as follows:

- Using Acetone: Another approach includes mixing triphenylphosphine with acetone and ethyl chloride under pressure conditions, leading to the formation of the desired product .

These methods highlight the compound's accessibility for laboratory synthesis.

Methyltriphenylphosphonium chloride finds applications across various fields:

- Organic Synthesis: It serves as a reagent for synthesizing alkenes via the Wittig reaction.

- Biological Research: Its properties are exploited in studies of mitochondrial function and cancer research.

- Chemical Industry: It is utilized in the production of phosphonium ylides and other organophosphorus compounds that are valuable in pharmaceuticals and agrochemicals .

Research indicates that methyltriphenylphosphonium chloride interacts with biological membranes due to its lipophilic nature. Its accumulation in mitochondria leads to alterations in membrane potential and disrupts normal mitochondrial function. Studies have shown that this compound can induce apoptosis in cancer cells by triggering mitochondrial pathways, making it a subject of interest for further pharmacological investigations .

Methyltriphenylphosphonium chloride shares similarities with other phosphonium salts but possesses unique characteristics that distinguish it from them. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Triphenylphosphine | Tertiary Phosphine | Used primarily as a ligand in coordination chemistry. |

| Tetraphenylphosphonium chloride | Quaternary Phosphonium | Exhibits stronger ionic character due to four phenyl groups. |

| Methyltriphenylphosphonium iodide | Quaternary Phosphonium | Similar structure but differs by halide type; used similarly in reactions. |

| Tetrakis(hydroxymethyl)phosphonium chloride | Hydroxymethyl Phosphonium | Used primarily for textile applications; less versatile than methyltriphenylphosphonium chloride. |

Methyltriphenylphosphonium chloride's unique combination of properties makes it particularly valuable for synthetic organic chemistry and biological research applications.

Base-Mediated Deprotonation Pathways

The formation of methylenetriphenylphosphorane from methyltriphenylphosphonium chloride proceeds through a well-characterized base-mediated deprotonation mechanism [1] [2] [3]. The phosphonium salt exhibits enhanced acidity with an estimated pKa value ranging from 15 to 35, significantly lower than typical alkyl compounds due to the stabilizing effect of the adjacent phosphorus center [2] [4]. This acidification arises from the ability of phosphorus to accommodate the negative charge through both inductive and resonance stabilization mechanisms.

The deprotonation process requires strong bases such as n-butyllithium, sodium amide, or potassium tert-butoxide to achieve complete ylide formation [1] [3] [4]. The reaction proceeds through an acid-base equilibrium where the base abstracts a proton from the methyl group adjacent to the phosphorus center. Kinetic studies have demonstrated that the deprotonation step typically requires activation energies in the range of 15-35 kcal/mol, making it often the rate-determining step in ylide formation [5] [6].

The choice of base significantly influences both the rate and selectivity of ylide formation. n-Butyllithium provides rapid and complete deprotonation but requires strict anhydrous conditions due to its sensitivity to moisture [1] [3]. Potassium tert-butoxide offers a more practical alternative with comparable efficiency while being more tolerant of trace moisture [7] [8]. Sodium amide represents another viable option, particularly for large-scale preparations, though it may require elevated temperatures for complete conversion [2].

Electronic Structure of Methylenetriphenylphosphorane

The electronic structure of methylenetriphenylphosphorane exhibits remarkable complexity, best described through resonance between two limiting forms: the ylide structure (Ph₃P⁺CH₂⁻) and the ylene structure (Ph₃P=CH₂) [2] [9] [10]. Crystallographic analysis reveals that the phosphorus atom adopts an approximately tetrahedral geometry, with the P-C bond length measured at 1.661 Å, significantly shorter than the P-Ph distances of 1.823 Å [2]. This shortened bond length indicates substantial double-bond character arising from the ylene resonance contribution.

The ylidic carbon center exhibits planar geometry, consistent with sp² hybridization and the presence of the phosphorus-carbon double bond [2] [9]. Nuclear magnetic resonance spectroscopy provides direct evidence for the electronic structure, with ³¹P NMR showing characteristic chemical shifts that differ significantly from the parent phosphonium salt [10] [11] [12]. The ¹H NMR spectrum reveals the ylidic protons as a characteristic doublet due to ³¹P-¹H coupling, with coupling constants typically ranging from 12-15 Hz [11] [13].

Computational studies using density functional theory have provided detailed insights into the electronic structure of methylenetriphenylphosphorane [5] [14] [6]. The calculations reveal that the ylide form contributes approximately 55-60% to the overall electronic structure, while the ylene form accounts for 40-45% [5]. This balance between ionic and covalent character explains both the nucleophilic reactivity of the carbon center and the stability of the ylide under appropriate conditions.

The molecular electrostatic potential surface demonstrates significant negative charge density at the ylidic carbon, confirming its nucleophilic character [5] [15]. Natural bond orbital analysis reveals that the negative hyperconjugation of the lone pair on the ylide carbon into the σ* orbitals of the phosphorus-phenyl bonds contributes to the overall stabilization of the ylide structure [5] [16].

Carbon-Carbon Bond Formation Mechanisms

Wittig-Type Reactions

The carbon-carbon bond formation in Wittig reactions involving methylenetriphenylphosphorane proceeds through a highly stereoselective mechanism that has been extensively characterized through both experimental and theoretical approaches [17] [18] [5]. The reaction initiation involves nucleophilic attack of the ylidic carbon on the electrophilic carbonyl carbon of aldehydes or ketones, forming a new carbon-carbon bond while simultaneously creating the framework for subsequent cyclization.

The nucleophilic attack occurs via an asynchronous concerted mechanism, where the carbon-carbon bond formation precedes the phosphorus-oxygen bond formation [5] [19] [20]. Computational studies reveal that the C-C bond formation begins at distances of approximately 2.02 Å, with the transition state characterized by significant charge transfer from the ylide to the carbonyl compound [19] [20]. The reaction pathway involves minimal activation barriers for aldehydes, typically ranging from 0.3 to 10.3 kcal/mol, while ketones require higher activation energies due to increased steric congestion [5] [21] [6].

The stereochemical outcome of the carbon-carbon bond formation depends critically on the approach geometry of the ylide to the carbonyl compound [22] [14] [6]. Non-stabilized ylides, such as methylenetriphenylphosphorane, preferentially adopt puckered transition state geometries that minimize 1,2 and 1,3 steric interactions between the ylide substituents and the carbonyl compound [22] [14]. This geometric preference leads to the predominant formation of Z-alkenes, with typical Z:E ratios ranging from 85:15 to 95:5 [22] [18] [14].

The reaction kinetics exhibit strong solvent dependence, with polar aprotic solvents generally accelerating the reaction while polar protic solvents can complicate the mechanism through hydrogen bonding interactions [23] [24] [25]. The "on water" effect has been observed for certain Wittig reactions, where the presence of water interfaces can provide rate acceleration through enhanced hydrogen bonding networks [23].

Betaine versus Oxaphosphetane Intermediates

The mechanistic pathway of carbon-carbon bond formation has been the subject of extensive debate, particularly regarding the involvement of betaine intermediates versus direct oxaphosphetane formation [22] [26] [27] [5]. Contemporary mechanistic studies provide compelling evidence that under salt-free conditions, the reaction proceeds directly through oxaphosphetane intermediates without the intervention of discrete betaine species [22] [26] [27].

The oxaphosphetane formation occurs through a formal [2+2] cycloaddition mechanism, though the process is highly asynchronous [22] [5] [19]. The reaction coordinate involves initial carbon-carbon bond formation followed by phosphorus-oxygen bond formation, with the timing of these events determining the overall stereochemical outcome [5] [19] [20]. Computational analysis reveals that the oxaphosphetane intermediate is thermodynamically more stable than hypothetical betaine intermediates, with energy differences typically exceeding 10 kcal/mol [22] [26].

The absence of betaine intermediates under salt-free conditions has been confirmed through multiple experimental approaches, including low-temperature NMR spectroscopy and kinetic isotope effect studies [22] [26] [27]. When betaine-like intermediates are observed, they invariably occur in the presence of lithium salts, which stabilize the zwitterionic structure through coordination to the anionic oxygen center [22] [18] [28].

The oxaphosphetane intermediate exists in two stereoisomeric forms, cis and trans, corresponding to the ultimate Z and E alkene products [22] [18] [14]. The relative stability of these intermediates depends on conformational factors, with the cis-oxaphosphetane typically favored for non-stabilized ylides due to reduced steric interactions [22] [14]. The decomposition of oxaphosphetane intermediates to form the final alkene products occurs through a syn-elimination mechanism with activation barriers typically ranging from 5-15 kcal/mol [22] [5].

Stereochemical Control Factors

E/Z Selectivity Determinants

The stereochemical outcome of Wittig reactions involving methylenetriphenylphosphorane is governed by a complex interplay of steric, electronic, and conformational factors that determine the E/Z ratio of the resulting alkene products [22] [29] [18] [14]. The predominant Z-selectivity observed with non-stabilized ylides like methylenetriphenylphosphorane arises from the preferential formation of cis-oxaphosphetane intermediates during the carbon-carbon bond formation step.

The transition state geometries leading to cis and trans-oxaphosphetanes exhibit distinct structural characteristics that influence their relative energies [22] [14] [6]. The cis-selective pathway involves a puckered four-membered ring transition state where the aldehyde substituent adopts a pseudoequatorial orientation to minimize 1,3 interactions with the phosphorus ligands [22] [14]. This geometry reduces steric congestion between the developing alkene substituents and the bulky triphenylphosphine moiety.

In contrast, the trans-selective pathway requires a more planar transition state geometry that increases 1,2 interactions between the ylide substituents and the carbonyl compound [22] [14]. The planar arrangement leads to higher activation barriers for trans-oxaphosphetane formation, typically 2-5 kcal/mol higher than the cis-selective pathway [14] [6]. This energy difference translates to Z:E selectivity ratios of 85:15 to 95:5 under kinetic control conditions [22] [18] [14].

The influence of temperature on stereochemical outcomes reflects the kinetic nature of the selectivity [22] [18] [30]. Lower temperatures favor higher Z-selectivity by suppressing the formation of the thermodynamically more stable but kinetically less accessible trans-oxaphosphetane [22] [18]. The Schlosser modification, involving the addition of phenyllithium, can reverse the stereochemical preference by promoting equilibration between oxaphosphetane isomers [22] [18].

Substrate Influence on Stereochemical Outcomes

The structure of the carbonyl substrate exerts profound influence on the stereochemical outcome of Wittig reactions with methylenetriphenylphosphorane [31] [32] [33]. Aldehydes generally provide higher Z-selectivity compared to ketones due to reduced steric hindrance around the carbonyl center, allowing for more efficient formation of the kinetically favored cis-oxaphosphetane [31] [32].

Aromatic aldehydes exhibit particularly high Z-selectivity, with ratios often exceeding 90:10, due to the planar geometry of the aromatic ring that minimizes steric interactions in the cis-selective transition state [31] [33]. Aliphatic aldehydes show comparable selectivity patterns, though the exact ratios depend on the size and branching of the alkyl substituents [31] [32]. Primary aldehydes provide the highest selectivity, while secondary and tertiary aldehydes show progressively diminished Z-preference due to increased steric congestion [31] [32].

Ketones present more complex stereochemical behavior due to the presence of two substituents on the carbonyl carbon [31] [32] [33]. Simple ketones like acetone and butanone still favor Z-alkene formation, but with reduced selectivity compared to aldehydes [31] [32]. Cyclic ketones show interesting patterns where ring strain can influence the preferred transition state geometry, with smaller rings generally providing higher Z-selectivity [32] [21].

The electronic nature of the carbonyl substrate also influences stereochemical outcomes [31] [33]. Electron-withdrawing substituents on aromatic aldehydes can enhance the electrophilicity of the carbonyl center, leading to earlier transition states with reduced selectivity [31] [33]. Conversely, electron-donating substituents may increase the selectivity by favoring later transition states where steric effects become more pronounced [31] [33].

Coordination effects with metal cations can dramatically alter the stereochemical preference [33] [28]. Aldehydes containing coordinating groups like pyridyl substituents can undergo reversal of selectivity from Z to E when palladium catalysts are present, due to the formation of chelated intermediates that favor trans-oxaphosphetane formation [33].

Computational Investigation of Reaction Pathways

Quantum Mechanical Studies

The application of quantum mechanical methods to investigate Wittig reactions involving methylenetriphenylphosphonium chloride has provided unprecedented insights into the reaction mechanisms and stereochemical control factors [5] [14] [6] [34]. Density functional theory calculations, particularly at the B3LYP/6-31G* level of theory, have emerged as the gold standard for studying these systems, providing excellent agreement with experimental observations while maintaining computational tractability [5] [14] [6].

The computational approach typically involves full geometry optimization of reactants, intermediates, transition states, and products, followed by frequency calculations to confirm the nature of stationary points [5] [14] [6]. Single-point energy calculations using higher-level methods such as DLPNO-CCSD(T) with augmented correlation-consistent basis sets provide refined energetics that closely match experimental activation barriers [5] [25].

The choice of functional significantly influences the predicted reaction pathways, with early studies using Hartree-Fock methods yielding qualitatively different results compared to correlated methods [35]. The B3LYP functional provides a good balance between accuracy and computational efficiency, correctly predicting the direct oxaphosphetane formation pathway without betaine intermediates [5] [14] [6]. The M06-2X functional offers improved performance for systems with significant dispersion interactions, though the computational cost is substantially higher [25] [34].

Basis set effects have been systematically investigated, with the 6-31G* basis set providing adequate accuracy for geometry optimization while larger basis sets like aug-cc-pVTZ are necessary for quantitative energetics [5] [14] [6]. The inclusion of diffuse functions becomes particularly important for ylide species due to their zwitterionic character and the presence of lone pairs [5] [34].

The treatment of electron correlation proves crucial for accurate description of the reaction energetics [5] [14] [6]. MP2 calculations provide comparable results to DFT methods for most systems, though the computational cost is significantly higher [5] [36]. Coupled cluster methods like CCSD(T) represent the current gold standard for single-point energy calculations, though their application is limited to smaller model systems [5] [25].

Transition State Analysis

The computational characterization of transition states in Wittig reactions has revealed the detailed molecular mechanisms underlying carbon-carbon bond formation and stereochemical control [5] [14] [6] [19]. The transition states exhibit characteristic features including partial bond formation, significant charge transfer, and distinct geometrical arrangements that determine the stereochemical outcome.

The carbon-carbon bond formation transition state shows C-C distances typically ranging from 1.8 to 2.2 Å, with the exact value depending on the nature of the ylide and carbonyl substrate [5] [19] [20]. The transition state geometry is highly asynchronous, with C-C bond formation occurring before P-O bond formation [5] [19] [20]. This asynchronicity is reflected in the timing of electronic changes, with significant charge transfer from the ylide to the carbonyl occurring at C-C distances of approximately 2.0 Å [19] [20].

The stereochemical determining transition states leading to cis and trans-oxaphosphetanes exhibit distinct structural features [22] [14] [6]. The cis-selective transition state adopts a puckered geometry with dihedral angles deviating significantly from planarity, typically by 20-40 degrees [22] [14]. This puckering minimizes 1,3 interactions between the phosphorus substituents and the carbonyl compound while accommodating the approaching reactants [22] [14].

The trans-selective transition state requires a more planar arrangement with smaller dihedral angles, typically less than 15 degrees [22] [14]. This geometry increases 1,2 steric interactions between the ylide and carbonyl substituents, leading to higher activation barriers [22] [14] [6]. The energy difference between cis and trans-selective transition states typically ranges from 2-5 kcal/mol, consistent with the observed Z-selectivity [14] [6].

Intrinsic reaction coordinate calculations have been used to connect transition states with reactants and products, confirming the reaction pathways and validating the mechanistic proposals [5] [34] [19]. These calculations reveal that the transition states are late along the reaction coordinate, with significant bond formation having occurred at the transition state geometry [5] [19].

Solvent Effects on Reaction Coordinate

The influence of solvent on Wittig reaction pathways has been extensively investigated using both implicit and explicit solvation models [23] [24] [25] [34]. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), provide efficient treatment of bulk solvent effects while maintaining computational tractability [5] [14] [25].

The application of PCM solvation models reveals that polar solvents generally stabilize the transition states more than the reactants, leading to reduced activation barriers [23] [14] [25]. The stabilization arises from the increased dipole moment in the transition state due to charge transfer from the ylide to the carbonyl compound [23] [25]. Solvents with high dielectric constants, such as dimethylformamide and dimethyl sulfoxide, provide the greatest rate acceleration [23] [25].

Explicit solvation models, incorporating individual solvent molecules in the quantum mechanical calculation, have been used to investigate specific solvent-solute interactions [24] [25]. These calculations reveal that hydrogen bonding interactions between polar solvents and the ylide or carbonyl compound can significantly influence the reaction pathway [24] [25]. Protic solvents like alcohols can form hydrogen bonds with the ylide, altering its nucleophilicity and affecting the stereochemical outcome [24] [25].

The "on water" effect has been computationally investigated using cluster models containing 20 water molecules to simulate the water surface [23]. These calculations reveal that water molecules can form extensive hydrogen bonding networks with the reactants and transition states, leading to differential stabilization and rate acceleration [23]. The cis-selective pathway shows greater acceleration than the trans-selective pathway, enhancing the Z-selectivity of the reaction [23].

Molecular dynamics simulations using hybrid quantum mechanical/molecular mechanical (QM/MM) approaches have provided insights into the dynamic aspects of solvation [25]. These simulations reveal that solvation is not at equilibrium during the reaction, with solvent reorganization occurring on timescales comparable to the reaction itself [25]. The non-equilibrium solvation can influence both the reaction rate and the product distribution [25].

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Irritant;Environmental Hazard